N-(1,3-Benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)propanamide N-(1,3-Benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)propanamide
Brand Name: Vulcanchem
CAS No.: 424808-42-4
VCID: VC0440530
InChI: InChI=1S/C18H18ClNO4/c1-11-7-14(19)4-6-15(11)24-12(2)18(21)20-9-13-3-5-16-17(8-13)23-10-22-16/h3-8,12H,9-10H2,1-2H3,(H,20,21)
SMILES: CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC2=CC3=C(C=C2)OCO3
Molecular Formula: C18H18ClNO4
Molecular Weight: 347.8g/mol

N-(1,3-Benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)propanamide

CAS No.: 424808-42-4

Main Products

VCID: VC0440530

Molecular Formula: C18H18ClNO4

Molecular Weight: 347.8g/mol

N-(1,3-Benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)propanamide - 424808-42-4

CAS No. 424808-42-4
Product Name N-(1,3-Benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)propanamide
Molecular Formula C18H18ClNO4
Molecular Weight 347.8g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-2-methylphenoxy)propanamide
Standard InChI InChI=1S/C18H18ClNO4/c1-11-7-14(19)4-6-15(11)24-12(2)18(21)20-9-13-3-5-16-17(8-13)23-10-22-16/h3-8,12H,9-10H2,1-2H3,(H,20,21)
Standard InChIKey ZGESSMPTYYGZLX-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC2=CC3=C(C=C2)OCO3
Canonical SMILES CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCC2=CC3=C(C=C2)OCO3
PubChem Compound 2886563
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator